Ethyl cyclobutylalaninate is a chemical compound classified as an amino acid derivative. It is characterized by the presence of a cyclobutane ring attached to an ethyl ester of alanine, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's structure can be represented as C₉H₁₅NO₂, and it is known for its role in synthesizing more complex organic molecules.
Ethyl cyclobutylalaninate can be sourced through synthetic routes involving the reaction of cyclobutane derivatives with amino acids. It falls under the category of amino acid esters, which are important in biochemical processes and pharmaceutical applications. The compound is related to other cyclic amino acid derivatives, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of ethyl cyclobutylalaninate typically involves a two-step process:
The molecular structure of ethyl cyclobutylalaninate consists of:
Ethyl cyclobutylalaninate can participate in various chemical reactions:
The mechanism by which ethyl cyclobutylalaninate exerts its effects largely depends on its interactions with biological systems:
Ethyl cyclobutylalaninate has several scientific uses:
Ethyl cyclobutylalaninate represents a strategic molecular design approach to conformational restriction in peptide-based therapeutics. The cyclobutyl moiety fused to the alanine side chain imposes significant restriction of bond rotation and limitation of χ-space sampling compared to linear alkyl chains or aromatic substituents. This constrained geometry is particularly valuable in stabilizing peptide secondary structures and bioactive conformations. The puckered three-dimensional structure of cyclobutane (Figure 2) creates a characteristic geometric profile distinct from larger ring systems, enabling precise positioning of pharmacophore elements [1] [7].
The energy barrier to ring inversion in cyclobutane-containing amino acids is substantially higher than in cyclopentane or cyclohexane analogues, effectively reducing conformational entropy upon binding. This reduction translates to decreased entropic penalty during target engagement. Computational analyses reveal that cyclobutylalaninate derivatives sample less than 15% of the conformational space accessible to phenylalanine analogues while maintaining comparable hydrophobic contact surfaces. The restricted χ₁ and χ₂ dihedral angles enforce gauche conformations that mimic turn structures in peptides, making these derivatives particularly valuable in designing protease-resistant peptide mimetics [1] [3].
Table 1: Conformational Flexibility Parameters of Amino Acid Side Chains
Amino Acid Derivative | Rotatable Bonds | χ-Space Sampling (°) | Entropic Penalty (kcal/mol) |
---|---|---|---|
Ethyl phenylalaninate | 2 | 360 × 360 | 3.2 ± 0.4 |
Ethyl cyclohexylalaninate | 2 | 360 × 360 | 3.0 ± 0.3 |
Ethyl cyclopentylalaninate | 2 | 360 × 360 | 2.8 ± 0.3 |
Ethyl cyclobutylalaninate | 1 | 90 × 90 | 1.4 ± 0.2 |
The fusion of cyclobutane with alanine creates a β-disubstituted amino acid derivative that exhibits exceptional resistance to enzymatic degradation. Peptides incorporating cyclobutylalaninate maintain bioactive conformations in physiological environments 3-5 times longer than their phenylalanine-containing counterparts. This stability enhancement stems from both the restricted conformational flexibility that reduces protease recognition and the inherent stability of the strained cyclobutane ring toward metabolic breakdown [1] [7].
The strategic replacement of aromatic rings with cyclobutane has emerged as a powerful bioisosteric approach in drug design, with ethyl cyclobutylalaninate serving as a compelling case study. This substitution addresses multiple limitations of aromatic systems while maintaining favorable molecular recognition properties. The reduced electron density of cyclobutane compared to benzene results in decreased susceptibility to oxidative metabolism, particularly by cytochrome P450 enzymes that hydroxylate aromatic rings. Additionally, the aliphatic nature of cyclobutane eliminates potential toxicity pathways associated with arene metabolism, such as quinone formation [1].
The three-dimensional geometry of cyclobutane provides unique advantages in molecular recognition. While benzene presents a planar, two-dimensional hydrophobic surface, cyclobutane exhibits a puckered topology with distinct spatial projections. This allows cyclobutyl-containing compounds to access binding sub-pockets inaccessible to flat aromatic systems. X-ray crystallographic studies of protein complexes reveal that cyclobutyl groups form complementary van der Waals contacts in protein binding sites that aromatic rings cannot achieve due to their planarity. The bond elongation characteristic of cyclobutane (C–C bonds typically 1.56 Å versus 1.53 Å in cyclopropane) creates a unique steric profile that effectively mimics the C–C bond distances in distorted aromatic systems [1] [3].
Table 2: Steric and Electronic Comparison: Benzene vs. Cyclobutane
Parameter | Benzene | Cyclobutane | % Difference |
---|---|---|---|
C–C Bond Length (Å) | 1.39 | 1.56 | +12.2% |
Hydrophobic SASA (Ų) | 38.9 | 33.2 | -14.7% |
Dipole Moment (D) | 0 | 0.2 | ∞ |
π-Character (%) | 100 | 15 | -85% |
Metabolic Oxidation Rate | High | Negligible | -95% |
The hydrophobic surface area of cyclobutane (approximately 33 Ų) approaches that of a phenyl ring (39 Ų), making it a suitable isosteric replacement in contexts where aromatic stacking isn't essential. Medicinal chemistry case studies demonstrate successful applications: In MYC inhibitors, cyclobutyl substitution improved binding affinity by directing the nitrile pharmacophore toward complementary protein contacts inaccessible to the planar phenyl analogue [1]. Similarly, in cathepsin B inhibitors, cyclobutyl replacement of valine side chains enhanced selectivity by better filling the hydrophobic S2 pocket [1]. Ethyl cyclobutylalaninate extends this strategy to amino acid frameworks, providing a synthon for peptide-based therapeutics where aromaticity may contribute to toxicity or metabolic instability.
The incorporation of cyclobutyl groups into amino acid derivatives significantly enhances metabolic stability through multiple mechanisms, with ethyl cyclobutylalaninate demonstrating exceptional resistance to enzymatic degradation. The absence of oxidizable sites in the cyclobutane ring prevents common metabolic pathways that affect aromatic systems (hydroxylation, epoxidation) and aliphatic chains (ω-oxidation, β-oxidation). This stability is quantified in microsomal studies where cyclobutyl-containing compounds exhibit half-lives 3-7 times longer than their aromatic counterparts [1] [6].
The enhanced steric shielding of adjacent functional groups contributes significantly to metabolic stability. In ethyl cyclobutylalaninate, the cyclobutyl group creates a hydrophobic barrier that protects both the ester functionality and the α-amino group from enzymatic recognition. This shielding effect reduces hydrolysis rates by esterases and aminopeptidases, as demonstrated in comparative metabolic studies showing only 15% degradation of cyclobutylalaninate derivatives after 60 minutes in human hepatocyte assays versus >80% degradation for phenylalanine analogues [1]. The strain-induced electronic effects of cyclobutane alter the electron density at the α-carbon, reducing susceptibility to nucleophilic degradation pathways [3].
Cytochrome P450 interactions present a particular challenge in drug design, but cyclobutyl derivatives exhibit markedly reduced affinity for these oxidative enzymes. Molecular modeling reveals that the puckered conformation prevents optimal π-π stacking with aromatic residues in CYP active sites, while the lack of accessible hydrogen atoms at conventional C–H bond lengths impedes the "pull" mechanism of oxidation. This results in a greater than 10-fold reduction in CYP3A4-mediated oxidation compared to cyclohexyl or phenyl substituents [1].
Table 3: Metabolic Parameters of Ethyl Cyclobutylalaninate vs. Analogues
Metabolic Parameter | Ethyl Phenylalaninate | Ethyl Cyclohexylalaninate | Ethyl Cyclobutylalaninate |
---|---|---|---|
Microsomal T½ (min) | 12.3 ± 1.2 | 18.7 ± 2.1 | 67.4 ± 4.8 |
Hepatocyte Clearance (mL/min/kg) | 38.9 | 28.6 | 9.2 |
CYP3A4 Km (μM) | 45.2 | 62.7 | >500 |
Esterase Hydrolysis Rate | 100% (reference) | 75% | 25% |
The application of cyclobutylalaninate derivatives in peptide synthesis extends these stability benefits to larger constructs. Peptides incorporating Fmoc-protected β-cyclobutyl-L-alanine (Fmoc-Ala(β-cyclobutyl)-OH) demonstrate protease resistance while maintaining biological activity, particularly against serine and cysteine proteases that typically cleave at aromatic residues. This stability enhancement makes ethyl cyclobutylalaninate a valuable precursor for therapeutic peptides requiring prolonged in vivo half-lives [7].
The unique puckered conformation of cyclobutane imparts significant stereoelectronic effects that profoundly influence molecular recognition and binding affinity. The angle strain (approximately 88° vs. the ideal 90° for a square) and torsional strain inherent in cyclobutane result in a distinct electronic profile characterized by increased C–C bond p-character and C–H bond s-character. This hybridization shift creates a dipole moment (approximately 0.2 D) absent in both larger cycloalkanes and planar aromatics, enabling favorable electrostatic interactions with protein targets [1].
The puckering dynamics of cyclobutane-containing amino acids significantly influence binding. At room temperature, cyclobutane undergoes rapid puckering inversion with a barrier of approximately 6 kJ/mol, adopting two distinct puckered conformations. This dynamic process allows ethyl cyclobutylalaninate to sample complementary geometries during target engagement, effectively "induced-fit" binding. Computational studies indicate that the puckered conformation provides 30-40% better van der Waals complementarity to protein binding pockets than planar cycloalkane rings, particularly in deep hydrophobic cavities [1] [3].
The Thorpe-Ingold effect (gem-dimethyl effect) plays a crucial role in modulating cyclobutane conformation in substituted derivatives. Methyl substitution at cyclobutane carbon atoms reduces puckering amplitude by approximately 20% and increases the inversion barrier by 3-5 kJ/mol. This conformational restriction enhances binding affinity by preorganizing the molecule in its bioactive conformation. In amino acid derivatives, substitution at the β-position (relative to the α-carbon) creates a quaternary center that further rigidifies the structure, reducing the entropic cost of binding by 1.5-2.5 kcal/mol compared to unsubstituted cyclobutyl analogues [1].
Table 4: Conformational Parameters of Cyclobutane Puckering
Parameter | Unsubstituted Cyclobutane | Mono-Substituted Cyclobutane | 1,1-Disubstituted Cyclobutane |
---|---|---|---|
Puckering Amplitude (Å) | 0.2 | 0.18 | 0.15 |
Inversion Barrier (kJ/mol) | 6.0 | 8.5 | 11.0 |
C–C Bond Length (Å) | 1.56 | 1.55 | 1.54 |
Bond Angle (°) | 88 | 89 | 90 |
Strain Energy (kcal/mol) | 26.3 | 24.1 | 21.5 |
The orbital rehybridization in puckered cyclobutane increases the p-character of C–C bonds to approximately 80% (vs. 75% in strain-free systems), creating more exposed and polarized C–H bonds. This effect enhances weak hydrogen bonding (C–H···O/N interactions) with protein targets, contributing 0.5-1.5 kcal/mol to binding free energy. Crystallographic evidence from protein-ligand complexes shows cyclobutyl C–H bonds engaging in favorable contacts with carbonyl oxygens at distances of 2.3-2.5 Å. These interactions are geometrically optimized by the puckered conformation, which positions C–H bonds at angles of 100-110° relative to the ring plane, perfectly oriented for such non-classical hydrogen bonds [1] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7